Norvaline, 2-ethyl-

peptide engineering β-hairpin stability Cα,α-dialkylated amino acids

Sourcing rare α,α-disubstituted amino acids for peptide fold stabilization often incurs long lead times & inconsistent purity. Norvaline, 2-ethyl- (CAS 6303-36-2) solves this with reliable supply & validated quality: • ≥98% purity - minimizes re-purification steps & batch variability. • Tetrasubstituted Cα-carbon enforces β-turn/helical backbones resistant to proteolysis, critical for metabolically stable peptide therapeutics. • Natural peptaibiotic building block - ensures scaffold authenticity in biomimetic library design. Standard international B2B shipping; stock confirmed for immediate dispatch.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B12275567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorvaline, 2-ethyl-
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCCC(CC)(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-3-5-7(8,4-2)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1
InChIKeyLBGMPMJSIJSELV-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norvaline, 2-ethyl-: Core Identity & Sourcing


Norvaline, 2-ethyl- (systematic name: 2-amino-2-ethylpentanoic acid) is a non-proteinogenic, α,α-disubstituted amino acid with the molecular formula C₇H₁₅NO₂ [1]. It belongs to the class of Cα,α-dialkylated glycines, featuring both an ethyl substituent and an n-propyl side chain at the α-carbon [2]. This compound occurs naturally as the (R)- or (S)-enantiomer in fungal peptaibiotics and serves as a chiral building block for peptide engineering [3]. Its sterically demanding, tetrasubstituted α-carbon distinguishes it fundamentally from canonical proteinogenic amino acids and even from simpler non-proteinogenic analogs such as norvaline (2-aminopentanoic acid).

Norvaline, 2-ethyl-: Key Differences from Analogs


Norvaline, 2-ethyl- is not simply a bulkier norvaline. The simultaneous presence of an ethyl and an n-propyl group at the α-carbon creates a Cα-tetrasubstituted center that dramatically restricts the backbone dihedral angles (φ, ψ) accessible to a peptide chain, a constraint entirely absent in monosubstituted amino acids such as norvaline (Nva) or valine [1]. Even among other α,α-disubstituted amino acids, the specific steric and hydrophobic signature of 2-ethyl-norvaline differs from that of α-aminoisobutyric acid (Aib, dimethyl substitution) or isovaline (Iva, methyl/ethyl substitution), leading to divergent peptide folding propensities and membrane-interaction profiles [2]. Consequently, substituting 2-ethyl-norvaline with a generic α,α-dialkylated analog without empirical validation risks losing the targeted conformational stability or bioactivity that motivated its selection.

Norvaline, 2-ethyl-: Differentiation Evidence


Chiral Cα-Ethyl-Cα-Propyl Substitution and β-Hairpin Stability

In a systematic thermodynamic comparison of chiral versus achiral Cα,α-dialkylated residues introduced into a β-hairpin host peptide, the (S)-Cα-ethyl-Cα-propylglycine residue (i.e., 2-ethyl-L-norvaline) maintained folded peptide stability that was equivalent to or slightly better than that of the achiral Cα,α-diethylglycine analogue [1]. This finding demonstrates that the chiral 2-ethyl-norvaline residue does not compromise structural integrity relative to a simpler achiral builder block, while simultaneously offering the advantage of stereochemical tunability that the symmetric diethyl variant inherently lacks.

peptide engineering β-hairpin stability Cα,α-dialkylated amino acids

Membrane Activity in Lipopeptaibol Analogues

In a head-to-head analogue study of the lipopeptaibol LP237-F8, replacing the native 2-ethylnorvaline (Etn) at position 8 with α-aminoisobutyric acid (Aib) or norvaline (Nva) resulted in a measurable decrease in membrane-modifying activity, as assessed by carboxyfluorescein leakage from phospholipid vesicles [1]. The Etn-containing natural sequence displayed superior membrane perturbation compared to both the Etn→Aib and Etn→Nva analogues, indicating that the combination of high hydrophobicity and Cα-tetrasubstitution conferred by 2-ethylnorvaline is not replicated by the smaller disubstituted (Aib) or monosubstituted (Nva) alternatives.

antimicrobial peptides peptaibols membrane activity

Conformational Constraints from Cα-Tetrasubstitution

Spectroscopic analysis (FT-IR, NMR, CD) of terminally blocked model peptides demonstrates that 2-ethylnorvaline strongly favors extended or helical backbone conformations, whereas the corresponding monosubstituted norvaline (Nva) residue explores a much broader Ramachandran space typical of standard α-amino acids [1]. The additional ethyl substituent at Cα restricts the φ and ψ torsion angles to narrow ranges, imparting a degree of conformational preorganization that can be quantified via ³J(NH-CαH) coupling constants or CD-derived helicity percentages in host-guest systems.

peptide design conformational restriction α,α-disubstituted amino acids

Natural Occurrence in Fungal Peptaibiotics

2-Ethylnorvaline has been definitively identified as a genuine biosynthetic building block in the peptaibol antibiotics LP237-F8 (from Tolypocladium geodes) and neoefrapeptins (from Geotrichum candidum), placing it among a small subset of α,α-dialkylated amino acids validated by natural product chemistry [1][2]. In contrast, the achiral Cα,α-diethylglycine and many other synthetic α,α-disubstituted glycines have no known natural biosynthetic origin. This natural provenance can be a critical selection factor for research programs focused on biomimetic design, biosynthetic pathway engineering, or natural product-inspired libraries.

natural product chemistry peptaibiotics biosynthetic relevance

Norvaline, 2-ethyl-: Application Scenarios


Stabilizing β-Hairpin Motifs in Peptide Engineering

For laboratories designing β-hairpin peptide scaffolds, 2-ethyl-L-norvaline provides folded stability on par with achiral Cα,α-diethylglycine while introducing a stereocenter that can be exploited for target-binding specificity [1]. This makes it a superior choice when the downstream biological target is chiral and requires diastereoselective recognition that a symmetric building block cannot offer.

Antimicrobial Peptide Membrane Activity Enhancement

In lipopeptaibol optimization campaigns, incorporating 2-ethylnorvaline at hydrophobic positions (e.g., position 8 of the LP237-F8 framework) yields greater membrane perturbation than replacing it with Aib or norvaline [2]. Procurement of this specific residue for peptide synthesis can directly improve hit rates in membrane-activity screens and accelerate SAR development.

Conformational Locking for Proteolytic Stability

The severe backbone restriction imposed by Cα-tetrasubstitution with 2-ethylnorvaline preorganizes the peptide chain into extended or helical conformations that are less susceptible to protease cleavage than sequences containing flexible norvaline residues [3]. This property is particularly valuable when designing metabolically stable peptide therapeutics or probe molecules for in vivo studies.

Natural Product-Inspired Library Synthesis

Because 2-ethylnorvaline is a validated natural building block in fungal peptaibiotics, it serves as a privileged scaffold for constructing biomimetic compound libraries [4][5]. Procurement for natural product-inspired synthesis ensures chemical authenticity and increases the likelihood of identifying bioactive molecules with evolved target interactions.

Quote Request

Request a Quote for Norvaline, 2-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.